molecular formula C4H9ClN2O B176200 Azetidine-3-carboxamide hydrochloride CAS No. 124668-45-7

Azetidine-3-carboxamide hydrochloride

Cat. No.: B176200
CAS No.: 124668-45-7
M. Wt: 136.58 g/mol
InChI Key: BVHAZJRRJVJSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-3-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of the azetidine ring imparts distinct chemical properties, making it a valuable building block in various chemical reactions and applications.

Scientific Research Applications

Azetidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Azetidine-3-carboxamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further exploring the synthesis, reactivity, and application of azetidines .

Mechanism of Action

Target of Action

Azetidine-3-carboxamide hydrochloride is a four-membered nitrogen-containing heterocycle Azetidines are known to be used in organic synthesis and medicinal chemistry , suggesting that they may interact with a variety of biological targets.

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines have been used in various applications, including drug discovery, polymerization, and as chiral templates . This suggests that they may interact with and influence a variety of biochemical pathways.

Pharmacokinetics

25.4 kcal/mol , which may influence its pharmacokinetic properties.

Result of Action

Azetidines have been used in the synthesis of bioactive molecules and natural products , suggesting that they may have significant biological effects.

Action Environment

The stability of azetidines is higher than that of related aziridines , which may suggest that they are relatively stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

Azetidine-3-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and differentiation. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcription of genes regulated by STAT3, leading to altered cellular responses . Additionally, this compound can inhibit the activity of certain kinases, further modulating cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and activity may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics and overall efficacy in vivo.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution can also be affected by its interactions with binding proteins in the bloodstream .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-3-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, azetidine derivatives can be prepared via copper-catalyzed multicomponent reactions involving terminal alkynes, sulfonyl azides, and carbodiimides . Another method includes the ring-opening polymerization of azetidine monomers, which can be initiated by various catalysts such as methyl triflate .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of this compound on a larger scale. The specific details of industrial methods are typically proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction can produce more saturated azetidine compounds. Substitution reactions can lead to a variety of functionalized azetidine derivatives.

Comparison with Similar Compounds

Azetidine-3-carboxamide hydrochloride can be compared with other similar nitrogen-containing heterocycles:

The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

azetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHAZJRRJVJSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630068
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-45-7
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-3-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidine-3-carboxamide hydrochloride
Reactant of Route 2
Azetidine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
Azetidine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
Azetidine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Azetidine-3-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Azetidine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.